molecular formula C12H13NO3 B2871823 3-Cinnamamidopropanoic acid CAS No. 261179-02-6; 302345-89-7

3-Cinnamamidopropanoic acid

Cat. No.: B2871823
CAS No.: 261179-02-6; 302345-89-7
M. Wt: 219.24
InChI Key: RHVXIMHTRDBXMQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cinnamamidopropanoic acid is a propanoic acid derivative featuring a cinnamamide (α,β-unsaturated aryl amide) substituent at the third carbon position. The cinnamoyl group may confer unique electronic and steric properties, influencing solubility, reactivity, and biological activity. Notably, cinnamate derivatives are widely studied for their roles as enzyme inhibitors, UV-absorbing agents, and intermediates in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-9-8-12(15)16)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVXIMHTRDBXMQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 3-Cinnamamidopropanoic acid and structurally related propanoic acid derivatives, based on substituent groups, physicochemical properties, and applications:

Compound Substituent Molecular Weight Solubility Key Applications References
3-Cinnamamidopropanoic acid Cinnamamide (aryl amide) ~221.2 (estimated) Likely polar aprotic solvents Hypothesized: Drug intermediates, enzyme inhibition (inferred from cinnamate analogs)
3-(2-Thienyl)propanoic acid Thienyl (heteroaromatic) 156.19 Organic solvents (e.g., DMSO) Materials science, organic electronics (due to thiophene’s conductive properties)
3-Nitropropionic Acid (3-NP) Nitro (-NO₂) 119.1 Ethanol, DMSO (~10 mg/mL) Biochemical studies (succinate dehydrogenase inhibitor), mycotoxin research
3-Azidopropanoic acid Azide (-N₃) 131.09 Polar solvents (water, ethanol) Click chemistry, peptide synthesis, explosive precursors (handle with caution)
3-Guanidinopropionic Acid Guanidine 145.15 Aqueous solutions Diabetes research (carnosine analog), energy metabolism studies

Key Research Findings and Functional Insights

Substituent-Driven Reactivity

  • Electron-Withdrawing Groups : 3-Nitropropionic acid’s nitro group enhances acidity (pKa ~3.0) and enables interactions with enzyme active sites, such as mitochondrial succinate dehydrogenase .
  • Bioorthogonal Reactivity: The azide group in 3-Azidopropanoic acid facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation.
  • Aromatic Systems: The thienyl group in 3-(2-Thienyl)propanoic acid contributes to π-π stacking interactions, enhancing utility in conductive polymers and photovoltaic materials .

Pharmacological Potential

  • 3-Guanidinopropionic Acid: Acts as a competitive inhibitor of creatine kinase, with studies suggesting roles in mitigating metabolic disorders .

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